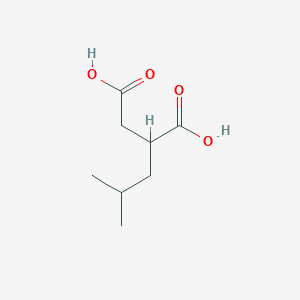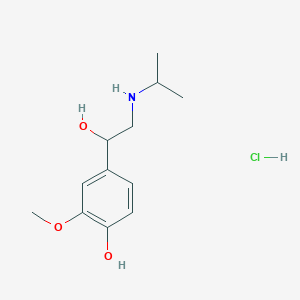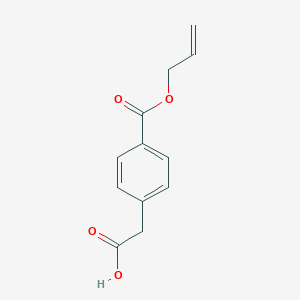
4-(Allyloxycarbonyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Allyloxycarbonyl)phenylacetic acid (ACP) is a synthetic compound that has gained significant attention in the field of pharmaceutical research. ACP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known for its potent anti-inflammatory and analgesic properties. In
Mecanismo De Acción
The mechanism of action of 4-(Allyloxycarbonyl)phenylacetic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 4-(Allyloxycarbonyl)phenylacetic acid reduces inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
4-(Allyloxycarbonyl)phenylacetic acid has been shown to have potent anti-inflammatory and analgesic effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(Allyloxycarbonyl)phenylacetic acid has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins. These effects make 4-(Allyloxycarbonyl)phenylacetic acid a promising candidate for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Allyloxycarbonyl)phenylacetic acid is its high yield through the synthesis method mentioned above. 4-(Allyloxycarbonyl)phenylacetic acid is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of 4-(Allyloxycarbonyl)phenylacetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 4-(Allyloxycarbonyl)phenylacetic acid has not been extensively studied for its toxicity, and more research is needed to determine its safety profile.
Direcciones Futuras
There are several future directions for the research and development of 4-(Allyloxycarbonyl)phenylacetic acid. One area of interest is the development of 4-(Allyloxycarbonyl)phenylacetic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 4-(Allyloxycarbonyl)phenylacetic acid for the treatment of other inflammatory conditions, such as inflammatory bowel disease and asthma. Additionally, more research is needed to determine the safety and toxicity profile of 4-(Allyloxycarbonyl)phenylacetic acid, particularly with long-term use.
Conclusion
In conclusion, 4-(Allyloxycarbonyl)phenylacetic acid is a synthetic compound with potent anti-inflammatory and analgesic properties. It is synthesized through a simple and efficient method and has been extensively studied for its potential use in the treatment of various inflammatory conditions. 4-(Allyloxycarbonyl)phenylacetic acid inhibits the production of prostaglandins and has been found to reduce inflammation, pain, and fever. Although 4-(Allyloxycarbonyl)phenylacetic acid has some limitations, such as low solubility in water, it is a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 4-(Allyloxycarbonyl)phenylacetic acid involves the reaction of 4-bromo-phenylacetic acid with allyl chloroformate in the presence of triethylamine. The resulting product is then hydrolyzed to obtain 4-(Allyloxycarbonyl)phenylacetic acid. The yield of 4-(Allyloxycarbonyl)phenylacetic acid obtained through this method is high, and the process is relatively simple, making it a popular method for the synthesis of 4-(Allyloxycarbonyl)phenylacetic acid.
Aplicaciones Científicas De Investigación
4-(Allyloxycarbonyl)phenylacetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are known to cause pain and inflammation. 4-(Allyloxycarbonyl)phenylacetic acid has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. These properties make 4-(Allyloxycarbonyl)phenylacetic acid a promising candidate for the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis.
Propiedades
Número CAS |
142650-93-9 |
|---|---|
Nombre del producto |
4-(Allyloxycarbonyl)phenylacetic acid |
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(4-prop-2-enoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C12H12O4/c1-2-7-16-12(15)10-5-3-9(4-6-10)8-11(13)14/h2-6H,1,7-8H2,(H,13,14) |
Clave InChI |
BIKRXPVRJQADOE-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC=C(C=C1)CC(=O)O |
SMILES canónico |
C=CCOC(=O)C1=CC=C(C=C1)CC(=O)O |
Sinónimos |
Benzeneacetic acid, 4-[(2-propenyloxy)carbonyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



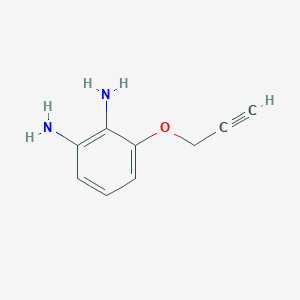
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
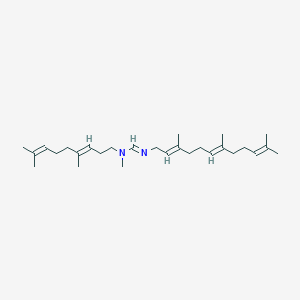
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
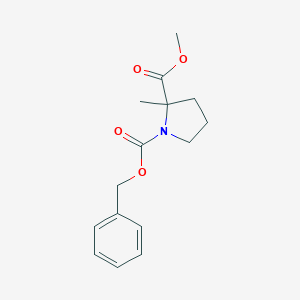
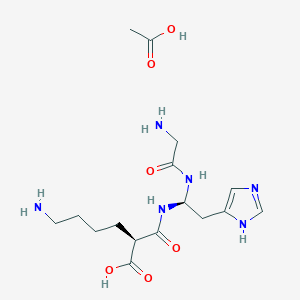
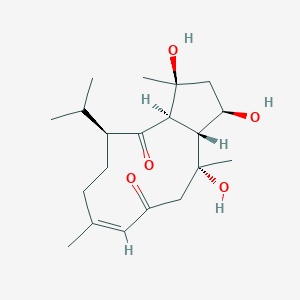
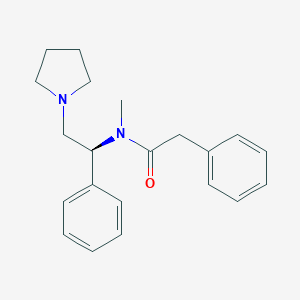
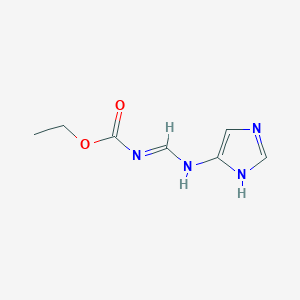
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
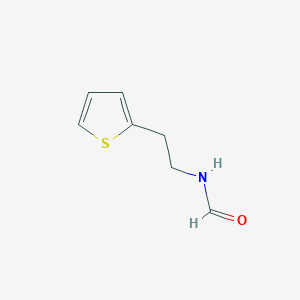
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)
